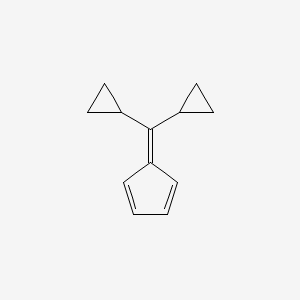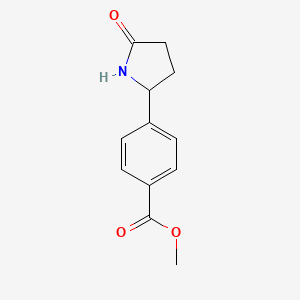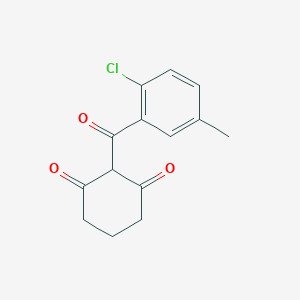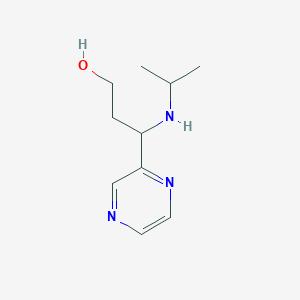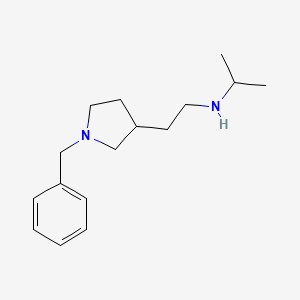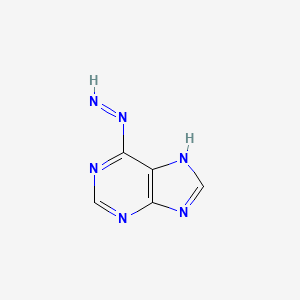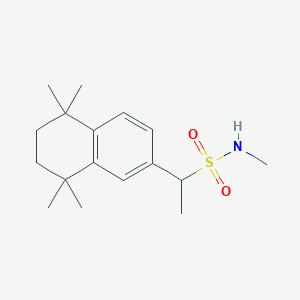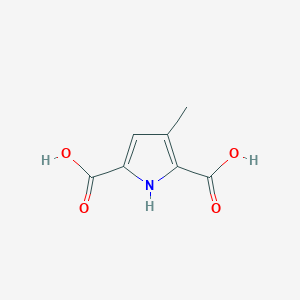
3-methyl-1H-pyrrole-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H7NO4 It is characterized by a pyrrole ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylpyrrole, followed by carboxylation. For instance, 3-methylpyrrole can be oxidized using potassium permanganate in an alkaline medium to form the corresponding dicarboxylic acid . Another method involves the reaction of 3-methylpyrrole with carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,5-dimethanol .
Aplicaciones Científicas De Investigación
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, thereby reducing the production of virulence factors and biofilm formation . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Pyrrole-2,5-dicarboxylic acid: Lacks the methyl group at the 3-position, making it less hydrophobic and potentially altering its reactivity and biological activity.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Contains an additional methyl group, which can influence its steric and electronic properties.
Furan-2,5-dicarboxylic acid: A structurally related compound with an oxygen atom in the ring instead of nitrogen, used in the production of bio-based polymers.
Uniqueness: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position can enhance its hydrophobicity and influence its interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
100958-69-8 |
|---|---|
Fórmula molecular |
C7H7NO4 |
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
3-methyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-4(6(9)10)8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
RERATHQKCQDRPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


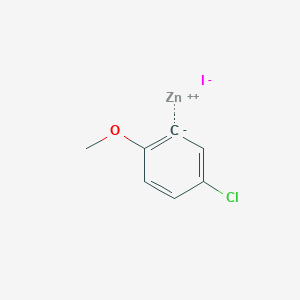
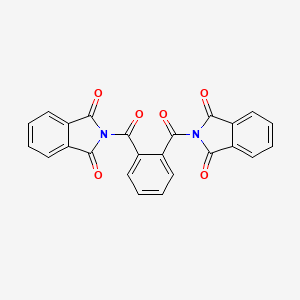
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
